molecular formula C24H22ClNO B10766491 (1-(3-chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 2365471-18-5

(1-(3-chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B10766491
CAS No.: 2365471-18-5
M. Wt: 375.9 g/mol
InChI Key: QCNUSOJQZULYQA-UHFFFAOYSA-N
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Description

AM2201 N-(3-chloropentyl) isomer: is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is structurally similar to AM2201 but differs by having a 3-chloro group instead of a 5-fluoro group on the pentyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM2201 N-(3-chloropentyl) isomer typically involves the reaction of a suitable indole or indazole core with a chloropentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for AM2201 N-(3-chloropentyl) isomer would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: AM2201 N-(3-chloropentyl) isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloropentyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: AM2201 N-(3-chloropentyl) isomer is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids .

Biology: In biological research, this compound is used to investigate the effects of synthetic cannabinoids on biological systems, including their interaction with cannabinoid receptors.

Medicine: While not approved for medical use, AM2201 N-(3-chloropentyl) isomer is studied for its potential therapeutic effects and toxicological profile.

Industry: In the industry, this compound is used in the development and testing of new synthetic cannabinoids and related products.

Mechanism of Action

AM2201 N-(3-chloropentyl) isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding activates the receptors, leading to various physiological and psychoactive effects. The compound’s mechanism of action involves modulation of neurotransmitter release and signal transduction pathways associated with cannabinoid receptor activation .

Comparison with Similar Compounds

Similar Compounds:

    AM2201: Differs by having a 5-fluoro group instead of a 3-chloro group.

    JWH-018: Another synthetic cannabinoid with a similar indole core structure.

    UR-144: A synthetic cannabinoid with a different core structure but similar effects.

Uniqueness: AM2201 N-(3-chloropentyl) isomer is unique due to its specific substitution pattern, which can influence its binding affinity and activity at cannabinoid receptors. This structural variation can result in different pharmacological and toxicological profiles compared to other synthetic cannabinoids.

Properties

2365471-18-5

Molecular Formula

C24H22ClNO

Molecular Weight

375.9 g/mol

IUPAC Name

[1-(3-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22ClNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3

InChI Key

QCNUSOJQZULYQA-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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